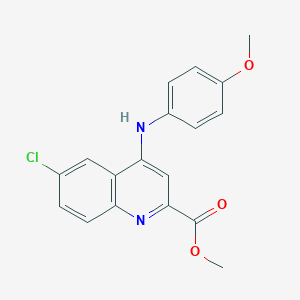

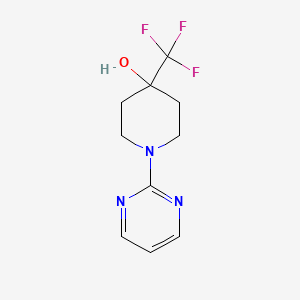

![molecular formula C15H14ClNO3S2 B2866653 ethyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate CAS No. 303027-76-1](/img/structure/B2866653.png)

ethyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a type of organic sulfur compound, specifically a thiazolidine derivative. Thiazolidines are a class of compounds that contain a five-membered ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .

Molecular Structure Analysis

The compound contains a thiazolidine ring, which is a type of heterocyclic compound. Heterocyclic compounds are those that contain a ring structure that includes atoms of at least two different elements. In this case, the ring includes carbon, nitrogen, and sulfur atoms .Chemical Reactions Analysis

Thiazolidines, like other heterocyclic compounds, can participate in a variety of chemical reactions. The exact reactions would depend on the specific substituents attached to the thiazolidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted for this compound based on its structure include its polarity, solubility, and reactivity .Scientific Research Applications

Anticancer Activity

This compound has been studied for its potential as an anticancer agent. Derivatives of this compound selectively inhibit the proliferation of colon cancer cells. The inhibitory action on cancerous cells is specific, sparing normal, non-cancerous cells. This selectivity is crucial for developing effective cancer treatments with minimal side effects .

HDAC Inhibition

The compound serves as a precursor for the synthesis of potent Histone Deacetylase Inhibitors (HDACIs). HDACIs play a significant role in epigenetic regulation and have therapeutic potential in cancer treatment. They work by modulating the expression of genes involved in cell cycle regulation and apoptosis .

Antimicrobial Activity

Computational studies, including Density Functional Theory (DFT), ADMET evaluation, and molecular docking, have been applied to similar compounds to investigate their antimicrobial activity. These studies suggest that the compound could bind effectively within the active sites of antibacterial and antimalarial proteins, indicating potential use in treating these infections .

Enzyme Inhibition

The compound’s structure allows it to act as an enzyme inhibitor, potentially disrupting bacterial efflux pumps. These pumps contribute to antibiotic resistance by expelling drugs from bacterial cells. Inhibiting these pumps could restore the efficacy of antibiotics against resistant strains .

Chemical Synthesis

The compound can undergo Claisen Condensation reactions, which are useful in organic synthesis. These reactions form new carbon-carbon bonds, leading to the creation of β-keto esters, which are valuable intermediates in the synthesis of various organic compounds .

Drug Design and Development

Due to its structural features, the compound is a candidate for drug design and development. Its molecular framework allows for modifications that can enhance its interaction with biological targets, improving its pharmacological profile. This adaptability makes it a valuable scaffold in medicinal chemistry .

properties

IUPAC Name |

ethyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3S2/c1-2-20-13(18)7-8-17-14(19)12(22-15(17)21)9-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3/b12-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYQPOQUWFLEQU-XFXZXTDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

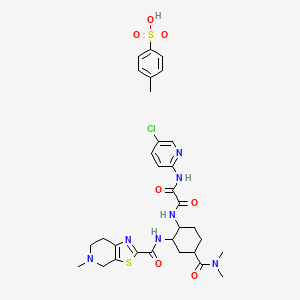

![N-(2-phenylethyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2866570.png)

![[4-(Phenylsulfanyl)phenyl]methanamine](/img/structure/B2866578.png)

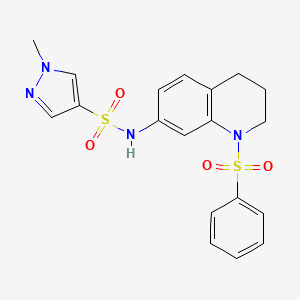

![5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2866579.png)

![[(2,2,3,3-Tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2866581.png)

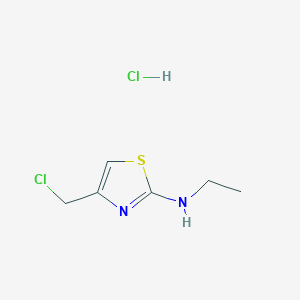

![2-Azaspiro[3.3]heptane hydrochloride](/img/structure/B2866584.png)

![methyl 5-(((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2866585.png)

![[trans-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride](/img/structure/B2866587.png)

![1-[(3-Fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonitrile](/img/structure/B2866592.png)